

Technical Guide: Structure Elucidation and Confirmation of -Spinasterone[1][2]

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *alpha-Spinasterone*

CAS No.: 23455-44-9

Cat. No.: B030937

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Executive Summary

-Spinasterone (Stigmasta-7,22-dien-3-one) is the 3-keto derivative of the phytosterol

-spinasterol.[1][2] Its correct identification requires distinguishing it from its isomers (e.g., chondrillasterone) and closely related congeners (e.g.,

-sterols).[1][2] This guide provides a definitive physiochemical profiling strategy, moving from isolation to stereochemical confirmation.[1][2]

Part 1: Chemical Identity & Structural Framework[1][2]

Before elucidation, the target scaffold must be defined to establish analytical expectations.[2]

Attribute	Detail
Common Name	-Spinasterone
IUPAC Name	-stigmasta-7,22-dien-3-one
CAS Registry	910493-07-3 (Generic stigmastadienone series) / 481-18-5 (Parent Spinasterol)
Molecular Formula	
Molecular Weight	410.68 g/mol
Core Skeleton	Tetracyclic triterpene (Stigmastane)
Key Features	C-3 Ketone (A-ring), double bond (B-ring), double bond (Side chain)

Critical Structural Note: Unlike common sterols (sitosterol/stigmasterol) which possess a double bond,

-spinasterone retains the

unsaturation characteristic of the "spinasterol" series.^{[1][2]} The A/B ring junction is trans (

-H), and the C-3 position is oxidized to a ketone.^{[1][2]}

Part 2: Isolation & Purification Strategy

High-purity isolation is the prerequisite for accurate NMR assignment.^{[1][2]}

-Spinasterone is often a minor constituent or an oxidation artifact of

-spinasterol.^{[1][2]}

Protocol: Targeted Fractionation

Source Material: *Spinacia oleracea* (Spinach) or *Argania spinosa* oil.^{[1][2]}

- Lipid Extraction: Macerate dried plant material in Dichloromethane (DCM):Methanol (1:1) for 48 hours.[1][2] Evaporate to dryness.
- Saponification (Optional but Recommended): To remove fatty acids/esters.[1][2] Reflux in 1N KOH/EtOH for 2 hours. Extract unsaponifiable matter with n-Hexane.
 - Note: Saponification may degrade labile ketones; if targeting the native ketone, skip this or use mild conditions.[2]
- Flash Chromatography (Silica Gel 60):
 - Mobile Phase: Gradient of n-Hexane
n-Hexane:Ethyl Acetate (95:5
85:15).[1][2]
 - Logic: Sterol ketones (less polar) elute before their corresponding sterol alcohols (more polar).[1][2]
 - TLC Visualization: Anisaldehyde-Sulfuric acid reagent. Spinasterone appears as a distinct violet/blue spot, typically at
(Hex:EtOAc 4:1), higher than spinasterol (
).[1][2]

Part 3: Spectroscopic Elucidation (The Core)[1][2]

This section details the definitive characterization steps.

Mass Spectrometry (MS)[1][2]

- Technique: GC-MS (EI, 70 eV) or LC-MS (APCI/ESI).[1][2]
- Diagnostic Signal:
 - Molecular Ion (

):

410.[1][2][3] (Confirms oxidation of OH

=O; Spinasterol is 412).[1][2]

- Fragmentation: Look for

271 (Loss of side chain + 2H) and

269 (Loss of side chain, characteristic of stigmastane skeleton).[1][2]

Infrared Spectroscopy (IR)

- Technique: FTIR (ATR or KBr pellet).[1][2]

- Key Bands:

- 1715 cm

: Strong

stretch.[1][2] Crucial: This frequency indicates a non-conjugated 6-membered ring ketone.

[1][2] (Conjugated

-3-ones appear lower, at

1670 cm

).[1][2]

- Absence of 3400 cm

: No broad O-H stretch (confirms oxidation).[1][2]

Nuclear Magnetic Resonance (NMR)

This is the primary validation method.[1][2] All data referenced in

[1][2]

1H NMR (Proton) - 500 MHz+

Position	Shift (ppm)	Multiplicity	Interpretation
H-7	5.10 - 5.20	Broad doublet	Olefinic proton (B-ring).[1][2] Characteristic of .[1][2][3][4]
H-22, H-23	5.00 - 5.15	Multiplet (overlap)	Side chain trans-double bond (Hz).[1][2]
H-3	Absent	-	The multiplet at 3.6 ppm (seen in spinasterol) disappears.[1][2]
H-2, H-4	2.20 - 2.40	Multiplet	Deshielded -protons adjacent to C-3 carbonyl.[1][2]
Me-18	0.55	Singlet	Angular methyl (sensitive to C/D ring environment).[1][2]
Me-19	0.80 - 1.00	Singlet	Angular methyl (sensitive to A/B ring/C-3 ketone).[1][2]
Me-21	1.03	Doublet	Side chain methyl.[1][2]

13C NMR (Carbon) - 125 MHz+

Carbon	Shift (ppm)	Type	Diagnostic Logic
C-3	211.0 - 212.0		Definitive Proof. Ketone carbonyl.
C-7	117.0 - 118.0		Olefinic carbon.[1][2]
C-8	139.0 - 140.0		Olefinic quaternary carbon (Shielded compared to) .[1][2]
C-22	138.0 - 138.5		Side chain alkene.
C-23	129.0 - 130.0		Side chain alkene.[1][2]

Part 4: Stereochemical Confirmation[1]

Distinguishing

-spinasterone (24S) from chondrillasterone (24R) is the final hurdle.[1][2]

The C-24 Configuration (Side Chain)

The stereochemistry at C-24 is determined by the chemical shift of the side-chain methyls and H-22/H-23 coupling.[1][2]

- Method: ¹H NMR comparison or X-ray Crystallography.[1][2]
- Diagnostic: In the "spinasterol" series (24S), the C-21 methyl doublet typically appears slightly upfield relative to the 24R isomer.[1][2]
- Validation: Verify the coupling constant of H-22/H-23 is
Hz (E-isomer).

The A/B Ring Junction (5 vs 5) [1][2]

- Method: NOESY (Nuclear Overhauser Effect Spectroscopy).[1][2]

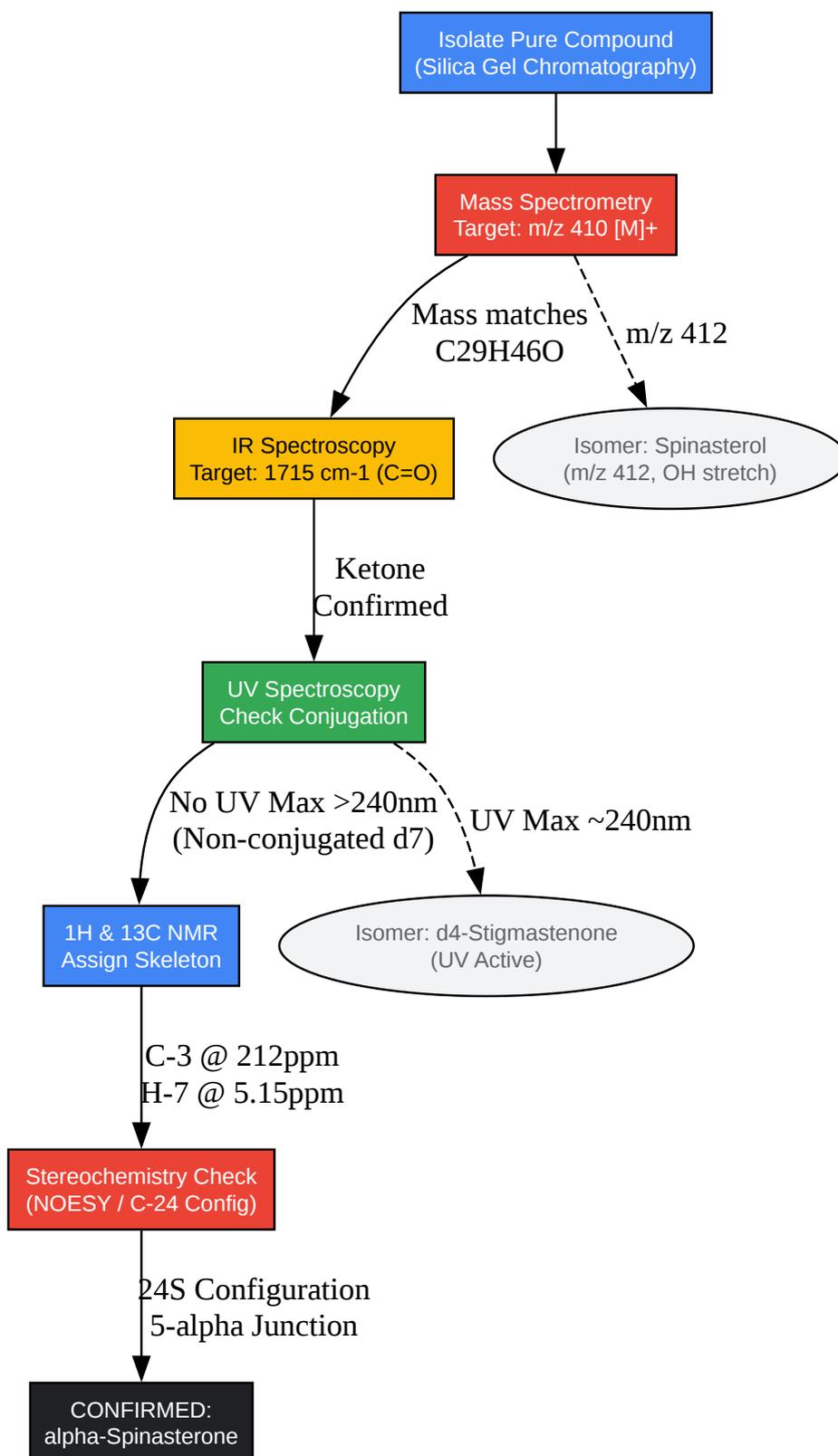
- Experiment: Irradiate the H-19 angular methyl.

- Result: If H-5 is

(trans-fused), there should be NO NOE correlation between Me-19 and H-5 (they are anti-facial).[1][2] If there is a correlation with H-1, H-2ax, H-4ax, it confirms the chair conformation of Ring A.[1][2]

Part 5: Visualization of Logic Flow[1]

The following diagram illustrates the decision matrix for confirming the structure.



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Caption: Step-by-step structural confirmation logic, filtering out common isomers and conjugated analogs.

Part 6: References

- PubChem.Stigmasta-7,22-dien-3-one (Compound Summary). National Library of Medicine. [1][2][5] Available at: [\[Link\]\[1\]\[2\]](#)
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